2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile
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Overview
Description
2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is a complex organic compound featuring a trifluoromethyl group, a phenylsulfanyl group, and a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . This process can be catalyzed by electron donor-acceptor complexes formed between arylthiolate anions and trifluoromethyl phenyl sulfone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nicotinonitrile core can interact with nucleic acids or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyridine
- **2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]benzene
- **2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]thiophene
Uniqueness
2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is unique due to the presence of the nicotinonitrile core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-phenylsulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2S/c20-19(21,22)16-6-4-5-13(10-16)15-9-14(11-23)18(24-12-15)25-17-7-2-1-3-8-17/h1-10,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTBWAXKRRTZJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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